4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate
CAS No.: 477857-19-5
Cat. No.: VC6163030
Molecular Formula: C24H20N2O4S
Molecular Weight: 432.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477857-19-5 |
|---|---|
| Molecular Formula | C24H20N2O4S |
| Molecular Weight | 432.49 |
| IUPAC Name | [4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C24H20N2O4S/c1-17-3-13-22(14-4-17)31(27,28)30-21-11-7-19(8-12-21)24-25-16-15-23(26-24)18-5-9-20(29-2)10-6-18/h3-16H,1-2H3 |
| Standard InChI Key | KFOGJVWEPHMGLE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a phenyl moiety bearing a 4-methylbenzenesulfonate ester. This configuration introduces multiple functional groups:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms, enabling participation in hydrogen bonding and π-π interactions .
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Methoxyphenyl Group: A benzene ring with a methoxy (-OCH₃) substituent, enhancing electron-donating effects and influencing solubility .
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Sulfonate Ester: A polar sulfonyl group (-SO₃) linked to a methylbenzene unit, contributing to hydrolytic stability and reactivity toward nucleophiles .
Physical and Chemical Properties
Predicted and experimental data for key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 432.49 g/mol | |
| Density | 1.270 ± 0.06 g/cm³ | |
| Boiling Point | 557.9 ± 50.0 °C | |
| pKa | 1.47 ± 0.20 | |
| Solubility | Not publicly available |
The low pKa suggests acidic character, likely due to the sulfonate group, while the high boiling point reflects strong intermolecular forces .
Synthesis and Manufacturing
Purification and Characterization
Purification methods likely include recrystallization from ethanol or chromatographic techniques. Structural confirmation employs:
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